![molecular formula C17H19N3O3 B15162392 (E)-1-(4-Nitrophenyl)-2-[4-(pentyloxy)phenyl]diazene CAS No. 145429-89-6](/img/structure/B15162392.png)
(E)-1-(4-Nitrophenyl)-2-[4-(pentyloxy)phenyl]diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4-Nitrophenyl)-2-[4-(pentyloxy)phenyl]diazene is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound features a nitrophenyl group and a pentyloxyphenyl group, making it a unique and interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Nitrophenyl)-2-[4-(pentyloxy)phenyl]diazene typically involves the diazotization of aniline derivatives followed by azo coupling reactions. The general synthetic route can be summarized as follows:
Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form diazonium salts.
Azo Coupling: The diazonium salt is then coupled with a phenol derivative, such as 4-pentyloxyphenol, under basic conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of azo compounds like this compound is carried out in large-scale reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(4-Nitrophenyl)-2-[4-(pentyloxy)phenyl]diazene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Oxidation: The azo bond can be oxidized to form azoxy compounds using oxidizing agents like hydrogen peroxide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Oxidation: Hydrogen peroxide in acetic acid.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (e.g., bromine) for halogenation.
Major Products Formed
Reduction: (E)-1-(4-Aminophenyl)-2-[4-(pentyloxy)phenyl]diazene.
Oxidation: Azoxy derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(E)-1-(4-Nitrophenyl)-2-[4-(pentyloxy)phenyl]diazene has several applications in scientific research:
Chemistry: Used as a model compound to study azo coupling reactions and the behavior of azo compounds under different conditions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of (E)-1-(4-Nitrophenyl)-2-[4-(pentyloxy)phenyl]diazene involves its interaction with biological molecules and cellular pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The azo bond can also be cleaved under certain conditions, releasing active fragments that can target specific molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1-(4-Nitrophenyl)-2-phenyl diazene: Lacks the pentyloxy group, making it less hydrophobic.
(E)-1-(4-Nitrophenyl)-2-[4-(methoxy)phenyl]diazene: Contains a methoxy group instead of a pentyloxy group, affecting its solubility and reactivity.
Uniqueness
(E)-1-(4-Nitrophenyl)-2-[4-(pentyloxy)phenyl]diazene is unique due to the presence of the pentyloxy group, which imparts specific hydrophobic properties and influences its reactivity and interaction with other molecules. This makes it a valuable compound for studying the effects of hydrophobic substituents on the behavior of azo compounds.
Propriétés
Numéro CAS |
145429-89-6 |
|---|---|
Formule moléculaire |
C17H19N3O3 |
Poids moléculaire |
313.35 g/mol |
Nom IUPAC |
(4-nitrophenyl)-(4-pentoxyphenyl)diazene |
InChI |
InChI=1S/C17H19N3O3/c1-2-3-4-13-23-17-11-7-15(8-12-17)19-18-14-5-9-16(10-6-14)20(21)22/h5-12H,2-4,13H2,1H3 |
Clé InChI |
KGCBRPOOLUQQSX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


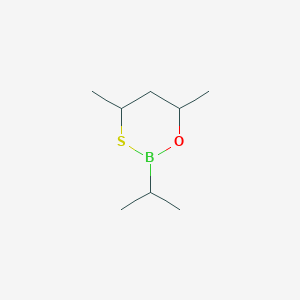
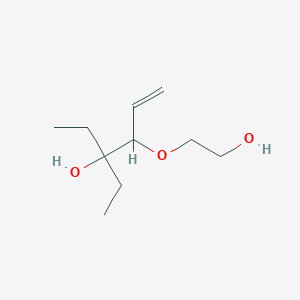
![2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B15162312.png)
![3,3-Dimethyl-5-oxo-5-[(prop-2-en-1-yl)oxy]pentanoate](/img/structure/B15162316.png)
![3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one](/img/structure/B15162335.png)
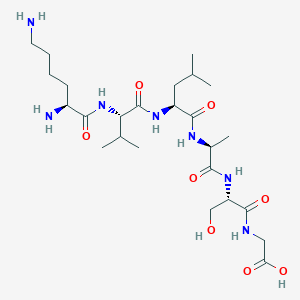
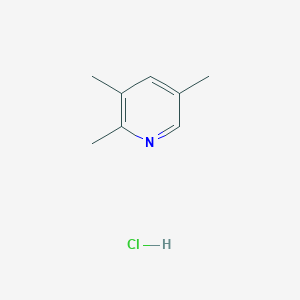
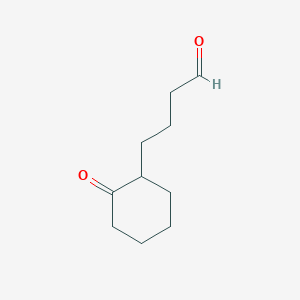
![2,2-Bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]octane](/img/structure/B15162370.png)
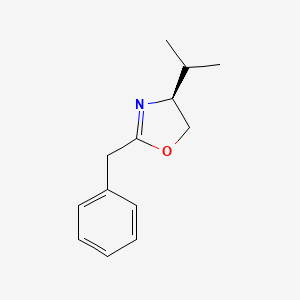


![(Thieno[3,2-f]quinolin-2-yl)methanol](/img/structure/B15162412.png)

